2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(2-ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c1-2-16-7-3-4-8-19(16)26-23(28)25(15-21(27)17-11-13-18(24)14-12-17)20-9-5-6-10-22(20)31(26,29)30/h3-14H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWWOZFRBMKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically synthesized via multi-step organic reactions. A common pathway involves the initial synthesis of the benzo[e][1,2,4]thiadiazine core, which is then functionalized with both the ethylphenyl and fluorophenyl oxoethyl groups. This process often requires specific catalysts, temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production scale-up involves optimizing reaction conditions to minimize costs and waste. Continuous flow reactors and microwave-assisted synthesis are sometimes employed to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, leading to the formation of oxidized derivatives.
Reduction: : Certain functional groups within the compound can be reduced under appropriate conditions, altering its chemical structure and reactivity.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.
Reduction: : Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Conditions for substitution reactions vary, but they typically involve halogenating agents or metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
2-(2-Ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has a wide array of scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel chemical reactions.
Biology: : Studied for its potential bioactive properties, such as antibacterial, antifungal, and anticancer activities.
Medicine: : Research into its potential as a therapeutic agent is ongoing, particularly in the fields of oncology and infectious diseases.
Industry: : Applied in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The compound's mechanism of action is typically explored in the context of its biological activity. It may interact with cellular components, such as proteins or DNA, altering their function. The specific molecular targets and pathways depend on the biological system under study. For example, it might inhibit enzyme activity or disrupt membrane integrity in microbial cells.
Comparison with Similar Compounds
Conclusion
The compound 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fascinating molecule with diverse applications in science and industry. Its unique structure and reactivity make it a valuable subject of study, promising advancements in various fields.
Biological Activity
The compound 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19FN4O2S
- Molecular Weight : 396.45 g/mol
- CAS Number : 125971-96-2
The structural complexity of this compound contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antihyperlipidemic agent , among other therapeutic applications. The following sections detail its specific activities.
Antihyperlipidemic Activity
Recent studies have indicated that compounds similar to 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) exhibit significant antihyperlipidemic effects. For instance, related compounds have been shown to lower cholesterol levels and improve lipid profiles in animal models. The mechanism is believed to involve modulation of lipid metabolism pathways and enhancement of lipoprotein clearance from the bloodstream.
Antimicrobial Activity
Research has also demonstrated antimicrobial properties against various pathogens. In vitro tests revealed that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The effectiveness varied with structural modifications; for example, the presence of a fluorine atom at specific positions increased antimicrobial potency.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antihyperlipidemic effects | Significant reduction in serum cholesterol levels in rats treated with the compound compared to control groups. |
| Study B | Assess antimicrobial activity | Compound showed inhibitory effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Study C | Investigate cytotoxicity | In vitro assays indicated moderate cytotoxicity against cancer cell lines with IC50 values around 25 µM. |
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in lipid synthesis.
- Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, disrupting bacterial cell integrity.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells.
Q & A
Basic: What synthetic strategies are employed for synthesizing this compound, and how can reaction purity be optimized?
Methodological Answer:
The synthesis typically involves coupling halogenated benzothiadiazine precursors with fluorophenyl ketone derivatives under nucleophilic substitution conditions. For example, 4-chlorobenzoyl chloride may react with isothiazole intermediates in anhydrous tetrahydrofuran (THF) at 60–80°C, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxide moiety . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic purification (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments or crystal packing?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation . For example, the compound’s dihedral angles between the benzothiadiazine core and fluorophenyl groups can be measured to confirm conformational stability. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., π-π stacking distances < 3.8 Å) and hydrogen-bonding networks (e.g., C=O···H-N interactions) to explain packing motifs . Discrepancies in unit cell parameters between experimental and theoretical models (e.g., from density functional theory) should be resolved using R-factor convergence (< 5%) .
Basic: What spectroscopic and chromatographic techniques validate the compound’s structural integrity?
Methodological Answer:
- FT-IR : Confirm sulfone (1335–1153 cm⁻¹, SO₂ asymmetric/symmetric stretching) and carbonyl (1652–1598 cm⁻¹, C=O) groups .
- NMR : ¹H NMR (300 MHz, CDCl₃) should show distinct peaks for fluorophenyl protons (δ 7.2–7.8 ppm) and ethylphenyl methyl groups (δ 1.2–1.4 ppm) .
- HPLC-MS : ESI-MS (positive mode) detects [M+H]⁺ at m/z 452.3 (calculated for C₂₃H₂₀FN₂O₃S), while reverse-phase HPLC (C18, 70:30 acetonitrile/water) ensures retention time consistency .
Advanced: How can researchers address contradictions in reported pharmacological activities (e.g., cytotoxic vs. non-cytotoxic effects)?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time). To resolve these:
- Dose-Response Validation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Target Engagement Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities for proposed targets (e.g., kinase domains) and validate via surface plasmon resonance (SPR) .
- Meta-Analysis : Use tools like RevMan to statistically harmonize data from independent studies, accounting for variables like solvent (DMSO vs. PBS) .
Basic: How can environmental stability and degradation pathways be assessed?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–10) and analyze degradation products via LC-MS/MS .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12, 37°C) for 48 hours; monitor intact compound levels via UV-Vis (λ = 280 nm) .
- QSPR Modeling : Use EPI Suite to predict biodegradability (e.g., BIOWIN score < 2.5 indicates persistence) .
Advanced: How do intermolecular forces dictate the compound’s solid-state behavior and solubility?
Methodological Answer:
- Hydrogen-Bonding Analysis : Apply Etter’s graph set notation to classify interactions (e.g., R₂²(8) motifs from N-H···O bonds) using Mercury .
- Solubility Prediction : Hansen solubility parameters (δD, δP, δH) derived from molecular dynamics simulations (e.g., GROMACS) can predict miscibility with solvents like DMSO .
- Polymorph Screening : Perform solvent-mediated crystallization (e.g., acetone/water) and compare PXRD patterns to identify stable polymorphs .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antiproliferative Activity : Use MTT/WST-1 assays on cancer cell lines (IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like protease inhibition) with Z’-factor > 0.5 to ensure robustness .
- Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
Advanced: How to design a structure-activity relationship (SAR) study linking substituent effects to pharmacological efficacy?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and assess purity via elemental analysis .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA in SYBYL-X to correlate electrostatic/hydrophobic fields with IC₅₀ values .
- Crystallographic Data Integration : Overlay SCXRD structures of analogs to identify conserved interaction motifs (e.g., sulfone groups hydrogen-bonding with Arg residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
